4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a phenyl-octahydropyrrolo[3,4-c]pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of octahydropyrrolo[3,4-c]pyrroles can be achieved through thermolysis of specific intermediates .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its specific substitution pattern and the combination of pyrimidine and pyrrolo[3,4-c]pyrrole moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H20N4 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
5-(6-methylpyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C17H20N4/c1-13-7-17(19-12-18-13)21-10-14-8-20(9-15(14)11-21)16-5-3-2-4-6-16/h2-7,12,14-15H,8-11H2,1H3 |
InChI Key |
UWBIDHUTCDEQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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